1-Cyclohexyl-2-ethylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBEZWRRNVONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4501-37-5 | |
| Record name | 1-Cyclohexyl-2-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Molecular formula and weight of 1-Cyclohexyl-2-ethylbenzene
An In-Depth Technical Guide to 1-Cyclohexyl-2-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aromatic hydrocarbon. The document details its molecular characteristics, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's potential applications within the realms of chemical synthesis and materials science, drawing parallels with structurally similar molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic chemistry, materials science, and drug development, fostering a deeper understanding of this compound's scientific and practical significance.
Introduction
This compound belongs to the class of alkylbenzenes, characterized by a benzene ring substituted with both a cyclohexyl and an ethyl group. The ortho-positioning of these substituents imparts specific steric and electronic properties that influence its reactivity and physical behavior. While its direct applications are not as extensively documented as some of its isomers, its structural motifs are pertinent to various fields, including polymer chemistry and as a high-boiling point solvent. This guide aims to consolidate the available information and provide expert insights into its synthesis and potential utility.
Molecular and Physicochemical Profile
The fundamental molecular and physical characteristics of this compound are crucial for its handling, application, and analysis.
Molecular Formula and Weight
The molecular structure of this compound consists of a benzene ring with a cyclohexyl group at the first carbon and an ethyl group at the second carbon.
-
Molecular Formula: C₁₄H₂₀
-
Molecular Weight: 188.31 g/mol [1]
Physicochemical Properties
| Property | Estimated Value | Source/Analogy |
| Appearance | Colorless liquid | Analogy with Cyclohexylbenzene[2] |
| Boiling Point | ~250-260 °C | Extrapolated from similar structures |
| Density | ~0.94 g/mL at 25 °C | Analogy with related compounds[3] |
| Solubility | Insoluble in water; Soluble in organic solvents | General property of hydrocarbons[3] |
| Refractive Index | ~1.52 | Analogy with Cyclohexylbenzene[4] |
Note: These values are estimations and should be confirmed by experimental analysis for critical applications.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a Friedel-Crafts alkylation reaction. This well-established method in organic chemistry allows for the introduction of alkyl groups onto an aromatic ring. The following protocol is based on established procedures for similar alkylations.[5]
Principle of the Method
The synthesis involves the reaction of ethylbenzene with cyclohexene in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The cyclohexene is protonated by the acid to form a cyclohexyl cation, which then acts as an electrophile and attacks the electron-rich ethylbenzene ring. The ortho- and para- isomers are typically formed, with the ortho-isomer being the target compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 150 mL of ethylbenzene and 20 mL of concentrated sulfuric acid.
-
Cooling: Cool the mixture to 5-10 °C using an ice-water bath.
-
Addition of Cyclohexene: While maintaining the temperature between 5-10 °C, add 50 mL of cyclohexene dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring the mixture at 10 °C for an additional hour.
-
Quenching and Separation: Carefully pour the reaction mixture over 200 g of crushed ice in a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of cold concentrated sulfuric acid, 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Potential Applications and Research Directions
While specific applications for this compound are not extensively reported, its chemical structure suggests several potential uses, drawing parallels from its parent compound, cyclohexylbenzene.
High-Performance Solvents and Heat Transfer Fluids
Due to its high boiling point and thermal stability, this compound could serve as a high-performance solvent or a component in heat transfer fluids.[3][4] Its aromatic and aliphatic moieties provide a unique solvency profile.
Intermediate in Organic Synthesis
Similar to cyclohexylbenzene, which is a precursor for the production of phenol and cyclohexanone, this compound could be a valuable intermediate in the synthesis of more complex molecules.[2][4] Oxidation of the cyclohexyl group could lead to functionalized derivatives with applications in polymer and pharmaceutical industries.
Additive in Lubricants and Polymers
The bulky cyclohexyl group can impart desirable properties such as increased viscosity index and thermal stability when incorporated into lubricant formulations. Furthermore, it can be used as a monomer or an additive in the synthesis of specialty polymers.
Logical Relationship of Applications
Caption: Logical relationship between properties and applications.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on data for similar compounds, it is expected to be a combustible liquid and may cause skin and eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound, with its distinct molecular architecture, presents a compound of interest for both academic research and industrial application. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and a prospective look at its potential applications. Further research into its specific reactivity and physical characteristics will undoubtedly unveil new opportunities for its use in advanced materials and chemical synthesis.
References
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Wikipedia. Cyclohexylbenzene. [Link]
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Schultz Canada Chemicals Ltd. Cyclohexyl Benzene. [Link]
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Carl ROTH. Safety Data Sheet: Cyclohexylbenzene. [Link]
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PubChem. 1-Cyclohexyl-3-ethylbenzene. [Link]
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Organic Syntheses. Cyclohexylbenzene. [Link]
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Methodological & Application
Application Notes and Protocols: Modern Catalytic Systems for the Synthesis of Cyclohexylbenzene
Introduction: The Rising Importance of Cyclohexylbenzene
Cyclohexylbenzene (CHB) is an increasingly vital intermediate in the chemical industry, primarily valued as a precursor for the co-production of phenol and cyclohexanone. This route presents a compelling alternative to the traditional cumene process, which co-produces acetone, a market that is not growing as rapidly as the demand for phenol.[1][2] The cyclohexylbenzene pathway allows for the production of cyclohexanone, a high-value chemical used in the manufacture of caprolactam and adipic acid, the essential monomers for nylon 6 and nylon 6,6, respectively.[3][4] Beyond its role in phenol production, CHB also serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances, underpinning a growing global market.[5]
The industrial viability of this phenol production route hinges on the efficient and selective synthesis of CHB. Modern catalysis has moved away from corrosive and environmentally challenging methods, such as using aluminum trichloride, towards more sustainable heterogeneous catalysts.[4] The two predominant catalytic pathways are the direct alkylation of benzene with cyclohexene and, more significantly, the one-pot hydroalkylation (or reductive alkylation) of benzene. This document provides an in-depth guide to the catalysts governing these processes, with a focus on the mechanistic rationale, practical application protocols, and performance data for researchers and process development professionals.
Section 1: The Hydroalkylation Pathway: A Tandem Reaction with Bifunctional Catalysts
The hydroalkylation of benzene is an elegant process where benzene serves as the sole organic feedstock.[4] The reaction proceeds in a single reactor where a bifunctional catalyst first facilitates the partial hydrogenation of a portion of the benzene to form cyclohexene. This newly formed, highly reactive cyclohexene then immediately undergoes a Friedel-Crafts alkylation reaction with the remaining bulk benzene to produce cyclohexylbenzene.[1][6]
The Bifunctional Catalyst: A Synergistic Necessity
The success of this one-pot synthesis is entirely dependent on a bifunctional catalyst that possesses both a hydrogenation function and an acid function for alkylation.[6]
-
Hydrogenation Component: Provided by a supported metal, typically from Group VIII of the periodic table. Palladium (Pd) is widely employed due to its high activity and selectivity for the partial hydrogenation of benzene to cyclohexene.[6][7] Other metals like platinum, nickel, and ruthenium have also been investigated.[6] The key is to achieve a balance—sufficient hydrogenation to produce the cyclohexene intermediate without excessive conversion to the inert byproduct, cyclohexane.[6]
-
Acid Component: This function is typically provided by a solid acid support, most commonly a molecular sieve or zeolite. The acidic sites on the zeolite catalyze the alkylation of benzene with the in-situ generated cyclohexene. The structure of the zeolite is critical for achieving high selectivity.
Zeolites: The Heart of Selectivity
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their shape-selective properties are paramount in directing the alkylation reaction towards the desired mono-substituted product (CHB) while minimizing the formation of poly-substituted byproducts like dicyclohexylbenzene (DCHB).
-
MCM-22 Family Zeolites: This class of zeolites (which includes MCM-22, MCM-49, and MCM-56) is considered state-of-the-art for CHB synthesis via hydroalkylation.[2][6] Its unique pore structure, featuring 10-membered ring sinusoidal channels and larger 12-membered ring "supercages" on the crystal exterior, provides an ideal environment for the formation of CHB while sterically hindering the production of bulkier DCHB isomers.
-
Zeolite Beta: This is another highly effective large-pore zeolite for this application. Its three-dimensional 12-membered ring pore system offers high activity.[6][7] When combined with a hydrogenation metal like palladium, Pd/Hβ catalysts show excellent performance.[7]
-
Earlier Generation Zeolites (X, Y): While capable of catalyzing the reaction, zeolites X and Y generally exhibit lower selectivity to CHB compared to MCM-22 or Beta, often producing higher quantities of unwanted byproducts.[1][6]
Caption: Reaction scheme for direct benzene alkylation.
Solid acid catalysts are preferred for this process to mitigate the environmental and corrosion issues associated with traditional Lewis acids like AlCl₃ or mineral acids. [4]
-
Zeolites: Y-type zeolites, which possess the Faujasite (FAU) framework, are effective for this reaction. [8]Their large pore openings and strong Brønsted acid sites facilitate the reaction. However, selectivity can be a challenge. One study using a Y-type molecular sieve reported a cyclohexene conversion of 99.6% but a CHB selectivity of only 87.7%, with the remainder likely being DCHB and other oligomers. [8]* Ionic Liquids: Imidazole- and pyridine-based ionic liquids have also been explored as catalysts, offering mild reaction conditions and high yields. [7][8]However, their high cost and sensitivity to water can be prohibitive for large-scale industrial applications. [8]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a robust framework for laboratory-scale synthesis and catalyst evaluation.
Protocol 1: Synthesis of CHB via Hydroalkylation using a Pd/Zeolite Beta Catalyst
This protocol is adapted from methodologies described in the literature for synthesizing CHB using a bifunctional catalyst. [7][9] A. Catalyst Preparation (0.5 wt% Pd on H-Zeolite Beta via Incipient Wetness Impregnation)
-
Support Preparation: Dry H-Zeolite Beta powder (with a specified Si/Al ratio, e.g., 25-50) in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Determine Pore Volume: Accurately determine the pore volume of the dried zeolite powder using nitrogen physisorption or by carefully titrating with deionized water until the powder is just saturated.
-
Prepare Precursor Solution: Calculate the mass of a palladium salt (e.g., palladium(II) nitrate dihydrate, [Pd(NO₃)₂·2H₂O]) required to achieve a final metal loading of 0.5 wt%. Dissolve this amount in a volume of deionized water equal to the measured pore volume of the zeolite support.
-
Impregnation: Add the palladium precursor solution dropwise to the dried zeolite powder while continuously mixing or tumbling to ensure uniform distribution. The final material should appear as a free-flowing powder with no excess liquid.
-
Drying: Dry the impregnated catalyst at 110°C overnight (approx. 12-16 hours).
-
Calcination: Place the dried powder in a ceramic crucible and transfer to a muffle furnace. Calcine in a static air atmosphere by ramping the temperature at 5°C/min to 350°C and holding for 3 hours. [6]7. Reduction: Prior to the reaction, the calcined catalyst must be reduced. Place the catalyst in a tube furnace and heat under a flow of hydrogen (e.g., 5% H₂ in N₂) to 300°C for 2-4 hours. Cool to room temperature under a nitrogen atmosphere before use.
B. Hydroalkylation Reaction Procedure
-
Reactor Setup: Assemble a high-pressure batch reactor (e.g., a Parr or Autoclave Engineers stirred autoclave) equipped with a magnetic or mechanical stirrer, gas inlet/outlet, thermocouple, and pressure transducer. Ensure the reactor is clean, dry, and leak-tested.
-
Charging Reagents: Under an inert atmosphere (N₂ or Ar), charge the reactor with benzene (e.g., 100 mL) and the pre-reduced Pd/Hβ catalyst (e.g., 1.0 g).
-
Sealing and Purging: Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to ensure an inert atmosphere is replaced by the reactant gas.
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.5 MPa). [7][9] * Begin stirring (e.g., 750 RPM) and heat the reactor to the target temperature (e.g., 200°C). [7][9] * Maintain these conditions for the desired reaction time (e.g., 3-4 hours). [7][9]Monitor temperature and pressure throughout the reaction.
-
-
Reaction Quench and Workup:
-
After the specified time, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Open the reactor and filter the liquid product mixture to remove the solid catalyst.
-
-
Product Analysis:
-
Analyze the liquid product using Gas Chromatography (GC) with an internal standard (e.g., dodecane) to determine the conversion of benzene and the yield of all products.
-
Confirm the identity of the products (CHB, cyclohexane, DCHB isomers) using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Catalyst Screening Workflow
This workflow provides a systematic approach to evaluating and comparing the performance of different catalysts for CHB synthesis.
Caption: A systematic workflow for catalyst performance evaluation.
Section 4: Field Insights and Troubleshooting
-
Managing Byproducts: The primary challenge in CHB synthesis is managing byproducts.
-
Cyclohexane and Methylcyclopentane: The formation of these saturated byproducts is favored by high temperatures and high hydrogen pressures. [6]To minimize their production, it is crucial to operate at the lowest temperature that still affords a reasonable reaction rate (typically 150-200°C) and to carefully optimize the H₂ pressure.
-
Dicyclohexylbenzenes (DCHB): This byproduct of over-alkylation can be managed effectively in a continuous process. The DCHB fraction can be separated from the CHB product via distillation and recycled to a separate transalkylation reactor. Here, it is reacted with fresh benzene over an acid catalyst (such as Zeolite Beta or an MCM-22 family zeolite) to produce two molecules of the desired CHB product, thereby maximizing atom economy. [1][6]Typical transalkylation conditions are 100-300°C and 800-3500 kPa. [1]
-
-
Catalyst Deactivation: Deactivation is primarily caused by "coking," where heavy organic molecules deposit on the catalyst surface, blocking active sites. This can often be reversed by a controlled regeneration step, which involves a carefully controlled burn-off of the coke in air or a dilute oxygen stream at elevated temperatures (e.g., 400-550°C).
Conclusion
The synthesis of cyclohexylbenzene is a cornerstone of an emerging, economically favorable route to phenol and cyclohexanone. The development of robust, shape-selective, bifunctional catalysts, particularly those based on the MCM-22 and Zeolite Beta frameworks, has been instrumental in advancing this technology. By providing both hydrogenation and strong acid sites in a single material, these catalysts enable the efficient one-pot hydroalkylation of benzene with high selectivity. Understanding the interplay between catalyst structure, reaction conditions, and byproduct formation is critical for researchers and engineers aiming to optimize this important industrial process.
References
- Source: Google Patents (US7579511B1)
-
Title: Phenol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Cyclohexylbenzene - Wikipedia Source: Wikipedia URL: [Link]
- Source: Google Patents (EP2675772B1)
- Source: Google Patents (CN104513123A)
-
Title: Synthesis of Cyclohexylbenzene by Hydroalkylation of Benzene over Pd/Hβ Binary Catalyst Source: ResearchGate (Request PDF) URL: [Link]
- Source: Google Patents (US8921604B2)
- Source: Google Patents (WO2014043188A1)
-
Title: Study on catalysts for synthesis of cyclohexylbenzene by hydroalkylation of benzene Source: DWS Profile, Technical University of Denmark URL: [Link]
-
Title: Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene Source: ResearchGate URL: [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Robust Gas Chromatography Method for the Analysis of 1-Cyclohexyl-2-ethylbenzene
Abstract This application note presents a detailed and robust method for the analysis of 1-Cyclohexyl-2-ethylbenzene using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocol herein is designed for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this and structurally related alkylated aromatic hydrocarbons. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to ensure scientific integrity and facilitate method adaptation for similar analytes.
Introduction
This compound is an alkylated aromatic hydrocarbon. The accurate analysis of such compounds is crucial in various fields, including environmental monitoring, petroleum geochemistry, and as process intermediates or impurities in the chemical and pharmaceutical industries. Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound due to its high resolution and sensitivity.[1]
This guide provides a comprehensive protocol for its analysis, emphasizing the selection of appropriate GC parameters to achieve optimal separation and detection. The method is built upon the well-established principles of hydrocarbon and alkylated benzene analysis.[2][3]
Principle of the Method
The fundamental principle of this method lies in the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. This compound, being a non-polar compound, is effectively separated on a non-polar stationary phase.[4] The elution order of such compounds generally follows their boiling points.[4]
For quantification, a Flame Ionization Detector (FID) is highly suitable as it exhibits a robust and linear response to hydrocarbons.[5] For unequivocal identification, a Mass Spectrometer (MS) is the detector of choice, providing structural information based on the mass-to-charge ratio of the analyte and its fragments.[6]
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (GC grade or equivalent)
-
Analyte Standard: this compound (purity ≥98%)
-
Internal Standard (optional): A non-interfering, structurally similar compound (e.g., n-Hexadecane)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa[7]
-
Syringes: Gas-tight syringes for standard and sample preparation
-
Pipettes and Volumetric Flasks: Calibrated for accurate dilutions
Instrumentation and Chromatographic Conditions
A standard gas chromatograph equipped with a split/splitless inlet and either an FID or MS detector is required. The following conditions are recommended as a starting point and can be optimized further based on the specific instrumentation and analytical goals.
Justification for Parameter Selection
-
GC Column: A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is selected. This stationary phase is widely used for the analysis of aromatic and non-polar compounds, offering excellent separation based on boiling points and slight differences in polarity.[8] A standard dimension of 30 m x 0.25 mm x 0.25 µm provides a good balance between resolution and analysis time.[9]
-
Inlet Temperature: Set to 250 °C to ensure rapid and complete vaporization of the analyte without thermal degradation.
-
Detector Temperature: For FID, a temperature of 300 °C is recommended to prevent condensation of the analyte and ensure a stable signal. For MS, the transfer line temperature should be maintained at around 280 °C.
-
Oven Temperature Program: A temperature ramp is employed to ensure good separation from potential impurities and the solvent front. The initial temperature is set relatively low to trap the analyte at the head of the column, and then ramped to a temperature above the analyte's boiling point. The boiling point of the structurally similar cyclohexylbenzene is approximately 240 °C.[10]
-
Carrier Gas: Helium is a common and effective carrier gas for GC-MS. For GC-FID, hydrogen can also be used to achieve faster analysis times.
Recommended GC Parameters
| Parameter | GC-FID Condition | GC-MS Condition |
| GC System | Agilent 8850 GC or equivalent | Agilent Intuvo 9000 GC with 5977B MSD or equivalent |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless | Split/Splitless |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temp. | 300 °C | N/A |
| H2 Flow | 30 mL/min | N/A |
| Air Flow | 300 mL/min | N/A |
| Makeup Gas (N2) | 25 mL/min | N/A |
| MS Transfer Line | N/A | 280 °C |
| MS Source Temp. | N/A | 230 °C |
| MS Quad Temp. | N/A | 150 °C |
| Scan Range | N/A | 40-450 m/z |
Experimental Protocols
Standard Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (if used): Add the internal standard to each calibration standard and sample at a constant concentration.
Sample Preparation
The primary goal of sample preparation is to dissolve the sample in a suitable solvent and adjust its concentration to fall within the calibration range.[11]
-
Dissolution: Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilution: Dilute the sample with hexane to a concentration that is expected to be within the linear range of the calibration curve. A starting point could be a 1% solution (e.g., 0.1 g in 10 mL of solvent).[12]
-
Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter to prevent clogging of the GC inlet and column.[11]
-
Transfer: Transfer the final diluted sample into a 2 mL autosampler vial for analysis.
Caption: Workflow for GC analysis of this compound.
Data Analysis and Interpretation
-
Identification: The primary identification of this compound is based on its retention time matching that of a known standard. For GC-MS analysis, confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[13]
-
Quantification: For GC-FID, a calibration curve is constructed by plotting the peak area of the analyte against its concentration for the series of working standards. The concentration of the analyte in the sample is then determined from this curve. The use of an internal standard can improve precision by correcting for variations in injection volume.
System Suitability
Before running the sample sequence, a system suitability check should be performed by injecting a mid-point calibration standard multiple times. Key parameters to monitor include:
-
Retention Time Precision: The relative standard deviation (RSD) of the retention time should typically be less than 0.5%.
-
Peak Area Precision: The RSD of the peak area should be less than 2%.
-
Peak Shape: The tailing factor for the analyte peak should be between 0.9 and 1.5.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC analysis of this compound. The detailed steps for sample preparation, instrument setup, and data analysis are designed to yield accurate and reproducible results. The provided method parameters serve as a robust starting point that can be further optimized for specific analytical requirements, demonstrating the versatility of gas chromatography for the analysis of alkylated aromatic hydrocarbons.
References
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U.S. Geological Survey. (2020). PGRL GCFID Qualitative Analysis Method for Hydrocarbons. Retrieved from [Link][2]
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Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link][14]
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ACS Publications. (n.d.). Rapid Separation of Xylenes and Ethylbenzene by Gas Chromatography Using Packed Columns. Analytical Chemistry. Retrieved from [Link]
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Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Retrieved from [Link][11]
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Wikipedia. (n.d.). Ethylcyclohexane. Retrieved from [Link]
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ResearchGate. (2020). How to separate benzene and cyclohexane on a GC?. Retrieved from [Link]
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ResearchGate. (n.d.). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Retrieved from [Link]
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Agilent Technologies. (n.d.). Ultrafast Total Petroleum Hydrocarbon Analysis by the Agilent 8850 GC with FID. Retrieved from [Link][15]
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NIST. (n.d.). Cyclohexane, 1-(cyclohexylmethyl)-2-ethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]
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Agilent Technologies. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Retrieved from [Link][8]
-
Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations. Retrieved from [Link][6]
-
University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link][7]
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U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link][13]
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Application Note: 1-Cyclohexyl-2-ethylbenzene as a Key Intermediate in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of the primary application of 1-Cyclohexyl-2-ethylbenzene in organic synthesis. The document details its role as a precursor to 2-ethylbiphenyl via catalytic dehydrogenation, a reaction of significant interest in the fields of materials science and drug development. Furthermore, this guide serves as a practical resource for researchers by providing detailed experimental protocols, physicochemical data, and an in-depth discussion of the underlying scientific principles. The content is structured to support professionals in research, development, and drug discovery in leveraging this versatile intermediate.
Introduction: The Strategic Importance of the Cyclohexylaryl Moiety
This compound is a substituted aromatic hydrocarbon characterized by a cyclohexane ring bonded to an ethylbenzene core at the ortho position. While seemingly a simple molecule, its structure is uniquely suited for specific, high-value transformations. The non-aromatic, hydrogen-rich cyclohexane ring represents a stable, transportable reservoir of hydrogen. Through catalytic dehydrogenation, this stored hydrogen can be released to form the corresponding aromatic biphenyl structure.
This transformation is central to the concept of Liquid Organic Hydrogen Carriers (LOHCs) , a technology aimed at safely storing and transporting hydrogen for fuel cells and other clean energy applications.[1] Beyond energy storage, the product of this reaction, 2-ethylbiphenyl, is a valuable building block for creating complex molecules with applications in pharmaceuticals and advanced materials. Biphenyl derivatives are foundational scaffolds in numerous pharmacologically active compounds and are integral to the development of materials for organic electronics.[2][3]
This guide will focus on the principal synthetic application of this compound: its conversion to 2-ethylbiphenyl, providing the scientific rationale and practical methodologies for this important reaction.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of both the reactant and the product is essential for designing and executing successful synthetic protocols. The following table summarizes key data for this compound and its dehydrogenated counterpart, 2-ethylbiphenyl.
| Property | This compound | 2-Ethylbiphenyl |
| CAS Number | 4501-37-5 | 1985-97-3 |
| Molecular Formula | C₁₄H₂₀ | C₁₄H₁₄ |
| Molecular Weight | 188.31 g/mol | 182.26 g/mol |
| Appearance | Liquid | Data not readily available; likely a liquid or low-melting solid |
| Boiling Point | Data not readily available; estimated >250 °C | Data not readily available; estimated >250 °C |
| Purity | Typically ≥98% | N/A |
Note: Experimental data for these specific isomers can be limited. Values are based on data from chemical suppliers and computational models where direct experimental values are unavailable.[1]
Core Application: Catalytic Dehydrogenation to 2-Ethylbiphenyl
The most significant synthetic utility of this compound is its dehydrogenation to form 2-ethylbiphenyl. This reaction involves the removal of three equivalents of hydrogen gas (H₂) from the cyclohexane ring, resulting in the formation of a fully aromatic biphenyl system.
Mechanistic Rationale and Causality
The driving force for this reaction is the formation of a thermodynamically stable aromatic ring. The process is highly endothermic and requires a catalyst and elevated temperatures to proceed at a reasonable rate.[4] The choice of catalyst is critical; heterogeneous catalysts, particularly Group VIII metals like palladium (Pd) and platinum (Pt) supported on high-surface-area materials like activated carbon or alumina (Al₂O₃), are highly effective.[4][5][6]
These catalysts provide a surface on which the C-H bonds of the cyclohexane ring are weakened, facilitating the stepwise elimination of hydrogen. The general mechanism involves the adsorption of the cyclohexylarene onto the metal surface, followed by a series of C-H bond scissions and H₂ elimination steps, ultimately leading to the desorption of the aromatic product and hydrogen gas.
Caption: Reaction scheme for the catalytic dehydrogenation of this compound.
Comparison of Catalytic Systems
Both Palladium on Carbon (Pd/C) and Platinum on Alumina (Pt/Al₂O₃) are standard catalysts for dehydrogenation. The choice between them often depends on factors like desired reaction rate, selectivity, catalyst cost, and resistance to poisoning.
| Catalyst System | Typical Loading | Operating Temperature | Advantages | Considerations |
| 10% Pd/C | 5-10 mol% | 150 - 250 °C | Highly active, good for batch reactions, readily available.[5] | Can be pyrophoric when dry; may require inert atmosphere handling.[7] |
| 0.3-1 wt% Pt/Al₂O₃ | Varies | 300 - 450 °C | Excellent for continuous flow systems, thermally stable.[4][8] | May require higher temperatures; potential for side reactions like cracking at very high temperatures. |
Experimental Protocols
The following protocols are representative methodologies for the catalytic dehydrogenation of this compound. They are based on established procedures for similar cyclohexylarene dehydrogenations.[4][9]
Protocol 1: Batch Dehydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for small to medium-scale laboratory synthesis.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (10% w/w of the substrate)
-
High-boiling point, inert solvent (e.g., Diphenyl ether or a high-boiling alkane)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for reflux, including a condenser and a gas outlet/bubbler
-
Heating mantle with temperature control
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for inert gas. Ensure the system can be safely heated to >200 °C.
-
Inerting: Charge the flask with this compound (e.g., 5.0 g, 26.5 mmol) and the solvent (e.g., 25 mL of diphenyl ether).
-
Catalyst Addition: Under a gentle flow of inert gas, carefully add the 10% Pd/C catalyst (0.5 g). Caution: Pd/C can be pyrophoric; handle with care and avoid generating dust.
-
Reaction: Heat the stirred mixture to a vigorous reflux (typically 180-220 °C, depending on the solvent). The reaction progress can be monitored by observing the evolution of hydrogen gas through a bubbler. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to approximately 50-60 °C.
-
Under inert atmosphere, filter the warm mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper should not be allowed to dry completely in the air as it may ignite. Quench the filter cake carefully with water.
-
Wash the filter cake with a small amount of a suitable solvent (e.g., ethyl acetate or toluene) to recover any residual product.
-
Combine the filtrate and washes.
-
-
Purification: Remove the solvent under reduced pressure (if using a volatile solvent) or separate the product from a high-boiling solvent like diphenyl ether via vacuum distillation to yield 2-ethylbiphenyl.
Caption: Experimental workflow for batch dehydrogenation using Pd/C.
Protocol 2: Continuous Flow Dehydrogenation using Platinum on Alumina (Pt/Al₂O₃)
This protocol is conceptual and illustrates how the reaction would be performed in a continuous flow setup, common in industrial applications.
System Description:
-
A packed-bed reactor consisting of a stainless steel tube.
-
The reactor is packed with a commercial Pt/Al₂O₃ catalyst (e.g., 0.3 wt% Pt).
-
The reactor is placed inside a tube furnace capable of reaching temperatures up to 450 °C.
-
A high-pressure liquid pump is used to deliver the substrate.
-
A mass flow controller is used for any carrier gas (e.g., N₂).
-
A back-pressure regulator maintains the system pressure.
-
A condenser and collection vessel are placed downstream to collect the product.
Procedure:
-
Catalyst Activation: The Pt/Al₂O₃ catalyst is typically activated in situ. Heat the packed reactor to 450 °C under a flow of hydrogen gas for several hours to reduce the platinum oxide species to active platinum metal.[4]
-
System Equilibration: After activation, switch the gas flow to nitrogen and lower the temperature to the desired reaction temperature (e.g., 350-400 °C).
-
Reaction Initiation: Begin pumping this compound through the heated reactor at a defined weight hourly space velocity (WHSV).
-
Steady-State Operation: The liquid exiting the reactor, which is a mixture of 2-ethylbiphenyl, unreacted starting material, and potentially byproducts, is cooled, condensed, and collected. The off-gas consists mainly of hydrogen and the nitrogen carrier gas.
-
Analysis and Purification: The composition of the liquid product is analyzed by Gas Chromatography (GC). The product, 2-ethylbiphenyl, is purified from the collected liquid by fractional distillation.
Applications of the Product: 2-Ethylbiphenyl
The synthesis of 2-ethylbiphenyl is valuable because the biphenyl scaffold is a privileged structure in several high-value chemical domains.
-
Pharmaceutical Intermediates: The biphenyl core is present in numerous drugs. For example, it is a key structural feature in certain non-steroidal anti-inflammatory drugs (NSAIDs) and in a class of anticancer agents that inhibit VEGFR-2, a protein involved in tumor angiogenesis.[10][11] 2-Ethylbiphenyl can serve as a starting point for the synthesis of more complex, functionalized biphenyls for drug discovery programs.[2][12]
-
Materials for Organic Electronics: Biphenyl derivatives are widely used in the construction of materials for Organic Light-Emitting Diodes (OLEDs).[13][14] Their rigid structure provides thermal stability, and their conjugated π-system allows for efficient charge transport and luminescence. The ethyl group on 2-ethylbiphenyl can be used to tune solubility and film-forming properties, or it can be a site for further functionalization to create novel host materials, charge transport materials, or emitters for OLED devices.[3][15]
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses) should be worn.
-
Palladium on Carbon (Pd/C): This catalyst can be pyrophoric, especially when dry or spent. Handle under an inert atmosphere whenever possible. Do not allow the catalyst to dry on filter paper exposed to air. Quench spent catalyst carefully with water.
-
High-Temperature Reactions: All high-temperature procedures should be conducted behind a safety shield in a fume hood. Ensure proper temperature control to avoid overheating.
-
Hydrogen Gas: The dehydrogenation reaction produces flammable hydrogen gas. The apparatus must be well-ventilated and kept away from ignition sources. The gas stream should be safely vented or passed through a bubbler.
Conclusion
This compound is a key synthetic intermediate whose primary value lies in its efficient conversion to 2-ethylbiphenyl via catalytic dehydrogenation. This reaction is not only relevant to the emerging field of hydrogen storage but also provides a direct route to a versatile biphenyl building block. The protocols and data presented in this guide offer a robust starting point for researchers and developers aiming to utilize this transformation in the synthesis of advanced materials and pharmaceutical agents. The strategic choice between batch (Pd/C) and flow (Pt/Al₂O₃) methodologies allows for flexibility, from laboratory-scale synthesis to potential industrial production.
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Application Note: Real-Time Monitoring of Friedel-Crafts Alkylation Reactions using Thin-Layer Chromatography and Gas Chromatography
Abstract
The Friedel-Crafts alkylation is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the production of numerous intermediates for pharmaceuticals and advanced materials.[1] However, the reaction is often plagued by challenges such as polysubstitution, carbocation rearrangements, and catalyst deactivation.[2] Effective real-time monitoring is therefore not merely a procedural step but a critical determinant of yield, purity, and overall process efficiency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for monitoring the progress of Friedel-Crafts alkylation reactions. Detailed, field-tested protocols are presented alongside an in-depth discussion of the causality behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Imperative for Reaction Monitoring
Friedel-Crafts alkylation involves the electrophilic substitution of an aromatic proton with an alkyl group, typically employing an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] The success of this reaction hinges on carefully controlling the reaction conditions to favor the desired mono-alkylated product. Over-alkylation can lead to a complex mixture of di- and tri-substituted products, while carbocation rearrangements can yield isomeric impurities.[2] Consequently, the ability to track the consumption of starting materials and the formation of products in real-time is paramount.
Both TLC and GC offer distinct advantages for this purpose. TLC is a rapid, inexpensive, and qualitative technique ideal for quick checks on reaction progress at the bench.[4][5] In contrast, GC provides quantitative data, allowing for the precise determination of reactant conversion and product distribution, which is crucial for process optimization and kinetic studies.[6]
Monitoring by Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[4] The polarity of the compounds dictates their mobility; less polar compounds travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and exhibit lower Rf values. In a typical Friedel-Crafts alkylation, the aromatic starting material is often less polar than the alkylated product, leading to a noticeable difference in their Rf values.
The "Why": Causality in TLC Method Development
The choice of the TLC solvent system (eluent) is the most critical parameter.[7] The goal is to achieve good separation between the starting material, the desired product, and any significant byproducts. An ideal eluent will result in Rf values for the key components between 0.2 and 0.8, ensuring they are well-resolved from both the baseline and the solvent front.[7] A common starting point for non-polar to moderately polar aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The ratio is adjusted to optimize separation.
Protocol: Step-by-Step TLC Analysis
This protocol outlines the procedure for monitoring a Friedel-Crafts alkylation reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄ on aluminum backing)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting[8]
-
Pencil
-
Ruler
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate) and heat gun (if necessary)
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[8] Mark three lanes on this line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Sample Preparation: Prepare dilute solutions of the starting material and the reaction mixture by dissolving a small amount (<1 mg) in a volatile solvent like ethyl acetate or dichloromethane.[8]
-
Spotting: Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane.[9] In the 'C' lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of it.[10] Finally, spot the reaction mixture in the 'RM' lane. Aim for small, concentrated spots.[9]
-
Development: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and allow it to equilibrate for a few minutes. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the eluent level. Close the lid.
-
Elution: Allow the eluent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.[8]
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm).[11] Aromatic compounds will typically appear as dark spots against a fluorescent green background.[12] Circle any visible spots with a pencil.
-
Staining: If compounds are not UV-active, use a chemical stain. Dip the plate in a staining solution (e.g., p-anisaldehyde) and then gently heat with a heat gun until colored spots appear.[13]
-
-
Interpretation:
-
The reaction is progressing if the spot corresponding to the starting material in the 'RM' lane diminishes in intensity over time.
-
The formation of a new spot (the product) should be observed in the 'RM' lane.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[10]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard polar phase suitable for most aromatic compounds. The fluorescent indicator allows for non-destructive UV visualization.[5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A versatile combination where the ratio can be adjusted to fine-tune the polarity for optimal separation of aromatic compounds.[7][14] |
| Visualization | UV Light (254 nm) | Non-destructive and effective for most aromatic compounds involved in Friedel-Crafts reactions.[11][15] |
| Staining (if needed) | p-Anisaldehyde, KMnO₄ | General-purpose stains that react with a wide range of functional groups, making otherwise invisible spots visible.[13] |
Monitoring by Gas Chromatography (GC): A Quantitative Approach
For a more detailed and quantitative analysis of a Friedel-Crafts alkylation, Gas Chromatography is the method of choice.[16] GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.[17] The separated components are then detected, and the resulting chromatogram provides information on the relative amounts of each component in the mixture.[18]
The "Why": Causality in GC Method Development
Column Selection: The choice of GC column is critical for achieving good separation. A non-polar or mid-polarity column is typically suitable for analyzing aromatic compounds. A common choice is a column with a stationary phase of poly(5% diphenyl/95% dimethyl siloxane).[19] The column length, internal diameter, and film thickness also influence resolution and analysis time.[20]
Sample Preparation: Samples for GC analysis must be volatile and free of particulate matter.[21][22] Reaction aliquots are typically quenched (e.g., with water or a dilute base to neutralize the Lewis acid catalyst), extracted with an organic solvent, dried, and then diluted to an appropriate concentration.
Quantitative Analysis: To obtain accurate quantitative data, an internal standard (IS) is often used.[23] An IS is a known amount of a compound, not present in the reaction mixture, that is added to each sample. By comparing the peak area of the analyte to the peak area of the IS, variations in injection volume can be compensated for, leading to more precise results.[18][24] The ideal internal standard should be chemically similar to the analyte, well-resolved from all other peaks, and elute close to the target components.[18]
Protocol: Step-by-Step GC Analysis
This protocol provides a framework for the quantitative monitoring of a Friedel-Crafts alkylation.
Materials & Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane)
-
Volumetric flasks and pipettes
-
Vials for sample preparation and GC autosampler
-
Solvents for extraction and dilution (e.g., dichloromethane, hexane)
-
Internal Standard (e.g., a stable aromatic hydrocarbon with a distinct retention time like naphthalene or dodecane)
Procedure:
-
Internal Standard Stock Solution: Accurately prepare a stock solution of the internal standard in a suitable volatile solvent.
-
Calibration (Response Factor Determination):
-
Prepare a series of calibration standards containing known concentrations of the starting material, the expected product, and the internal standard.
-
Inject each standard into the GC and record the chromatograms.
-
For each component, calculate the response factor (RF) relative to the internal standard.
-
-
Reaction Sampling: At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Sample Work-up:
-
Immediately quench the aliquot in a vial containing a small amount of water and an extraction solvent (e.g., dichloromethane).
-
Vortex the mixture, allow the layers to separate, and carefully transfer the organic layer to a clean vial.
-
To this extract, add a precise volume of the internal standard stock solution.
-
Dilute the sample to a final volume suitable for GC analysis.
-
-
GC Analysis: Inject the prepared sample into the GC. The instrument conditions (e.g., temperature program, carrier gas flow rate) should be optimized to achieve baseline separation of all components of interest.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and the internal standard based on their retention times.
-
Integrate the peak areas for each component.[24]
-
Using the pre-determined response factors and the peak area of the internal standard, calculate the concentration of the starting material and product(s) in the reaction aliquot.
-
Plot the concentration of reactants and products versus time to generate a reaction profile.
-
| Parameter | Recommendation | Rationale |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) | A versatile, mid-polarity phase providing good separation for a wide range of aromatic compounds based on boiling point and aromaticity.[25] |
| Detector | Flame Ionization Detector (FID) | Robust, sensitive to hydrocarbons, and provides a linear response over a wide concentration range, making it ideal for quantification.[16] |
| Injection Mode | Split/Splitless | Typically split injection is used to avoid column overloading, but splitless may be necessary for trace analysis. |
| Internal Standard | Naphthalene, Dodecane | Must be chemically inert, stable, not present in the sample, and well-resolved from other components.[23] |
Conclusion
The judicious application of TLC and GC for monitoring Friedel-Crafts alkylation reactions is indispensable for modern organic synthesis and process development. TLC serves as an invaluable tool for rapid, real-time qualitative checks at the bench, allowing for immediate decisions regarding reaction progress. GC, on the other hand, provides the rigorous quantitative data necessary for thorough reaction optimization, kinetic analysis, and quality control. By understanding the principles behind each technique and implementing the detailed protocols provided in this note, researchers can gain precise control over their Friedel-Crafts alkylation reactions, leading to improved yields, higher purity, and more efficient development of chemical entities.
References
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Wong, W. (n.d.). Monitoring Reactions by TLC. Washington State University. Retrieved from [Link]
-
LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Scion Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
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Ellutia. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
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Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]
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LCGC International. (2015, February 1). Pragmatic Rules for GC Column Selection. Retrieved from [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. Retrieved from [Link]
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LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). Quantitative Analysis by Gas Chromatography. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]
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Drawell. (n.d.). Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.5F: Sample Preparation for Gas Chromatography. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
JCANO | INGENIERIA. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]
-
NIH. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]
-
SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. Retrieved from [Link]
-
SciSpace. (n.d.). The use of multidimensional GC techniques for the analysis of complex petrochemical products. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
(n.d.). TLC Visualization Methods. Retrieved from [Link]
-
NIH. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
-
YouTube. (2025, August 4). How Is GC-MS Used For Quantitative Analysis?. Retrieved from [Link]
-
The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Reddit. (n.d.). How do you pick your solvents for TLC?. Retrieved from [Link]
-
IPL.org. (n.d.). Friedel-Crafts Alkylations Lab Report. Retrieved from [Link]
-
ASTM Digital Library. (n.d.). Extractive Alkylation and Gas Chromatographic Analysis of Sulfide. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]
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Application Note: Quantitative Analysis of 1-Cyclohexyl-2-ethylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, robust, and validated protocol for the quantification of 1-Cyclohexyl-2-ethylbenzene in a liquid matrix. Accurate determination of this substituted aromatic hydrocarbon is crucial in various fields, including chemical manufacturing process control, purity assessment of related compounds, and environmental monitoring. The methodology leverages the high selectivity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS), providing a reliable framework for researchers, scientists, and quality control professionals. This guide covers the entire workflow, from the handling of the analytical standard to instrumental setup, method validation, and data interpretation, with a focus on the scientific rationale behind each step.
Introduction
This compound is a disubstituted aromatic hydrocarbon. Its isomers and related compounds are found in various industrial applications, and their presence, even in trace amounts, can be critical to product quality, safety, or environmental impact. Therefore, a precise and reliable analytical method for its quantification is essential.
Gas Chromatography (GC) is the ideal technique for separating volatile and semi-volatile compounds like this compound from a sample matrix. When coupled with a Mass Spectrometry (MS) detector, the system provides exceptional selectivity and sensitivity, allowing for confident identification and quantification.[1][2] This document provides a comprehensive protocol that ensures analytical integrity through systematic validation, enabling laboratories to achieve accurate and reproducible results.
Analyte Information and Standard Handling
Accurate quantification begins with a well-characterized analytical standard. The physical and chemical properties of this compound are fundamental to developing an appropriate analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Structure | ![]() |
- |
| CAS Number | 4501-37-5 | [3][4][5] |
| Molecular Formula | C₁₄H₂₀ | [3][4] |
| Molecular Weight | 188.31 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Purity (Typical) | ≥97% - 98% | [3][4] |
| Predicted Boiling Point | 273.9 ± 10.0 °C | [4] |
| Predicted Density | 0.925 ± 0.06 g/cm³ |[4] |
Sourcing and Purity
An analytical standard of this compound with a certified purity of ≥97% should be procured from a reputable supplier.[3][4] The Certificate of Analysis (CoA) for the specific lot must be obtained and reviewed, as it provides the exact purity value required for preparing accurate stock solutions.
Storage and Handling (Trustworthiness)
Proper handling and storage are critical to maintaining the integrity of the analytical standard.
-
Storage: The standard should be stored in a tightly sealed container, protected from light, and kept at room temperature in a dry, well-ventilated area, as recommended for similar aromatic hydrocarbons.[4][6]
-
Safety Precautions: As a laboratory chemical, standard safety protocols must be followed. Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[7][8] Although a specific safety data sheet for the ortho isomer is not widely available, the SDS for related compounds like cyclohexylbenzene and ethylbenzene should be consulted for handling guidelines.[6][7][8]
Protocol: Quantification by GC-MS
This section details the complete workflow for the quantitative analysis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the method.
Required Equipment and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended. This stationary phase provides excellent separation for aromatic hydrocarbons based on their boiling points and weak intermolecular interactions.[9]
-
Carrier Gas: Helium or Hydrogen, high purity (≥99.999%).
-
Syringes: GC autosampler syringes and microliter syringes for standard preparation.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa. Amber glass is used to protect the analyte from potential photodegradation.
-
Solvent: High-purity hexane or dichloromethane (GC grade or equivalent). The choice of solvent should be based on its ability to dissolve the analyte and its compatibility with the GC system and sample matrix.
-
Analytical Balance: For accurate weighing of the standard.
-
Volumetric Flasks and Pipettes: Class A for accurate preparation of standards.
Preparation of Standards (Self-Validating System)
Accurate standard preparation is the foundation of a reliable quantitative method. A multi-point calibration curve is essential to establish linearity.
Step 1: Primary Stock Solution (~1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in the chosen solvent (e.g., hexane) and fill to the mark.
-
Calculate the precise concentration, accounting for the purity stated in the CoA.
-
Rationale: This stock solution serves as the source for all subsequent dilutions. Its accurate preparation is paramount. Using a high concentration minimizes weighing errors.
-
Step 2: Intermediate Stock Solution (~100 µg/mL)
-
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent.
-
Rationale: Creating an intermediate stock simplifies the preparation of low-concentration calibration standards and reduces the potential for large dilution errors.
-
Step 3: Calibration Standards (e.g., 0.5 - 20 µg/mL)
-
Prepare a series of at least five calibration standards by performing serial dilutions from the intermediate stock solution.
-
Transfer the final standards to labeled autosampler vials.
-
Rationale: A series of at least five points is required to robustly define the linear relationship between concentration and instrument response. The concentration range should bracket the expected concentration of the unknown samples.
-
Sample Preparation
The sample preparation will depend on the matrix. For a liquid sample where this compound is a minor component, a simple dilution is often sufficient.
-
Accurately dilute a known amount of the sample with the chosen solvent to bring the expected analyte concentration into the range of the calibration curve.
-
For example, if the sample is expected to contain ~500 µg/mL of the analyte, a 1:50 dilution would yield a theoretical concentration of 10 µg/mL, which is within the suggested calibration range.
-
Transfer the diluted sample to an autosampler vial.
GC-MS Instrumental Parameters
The following parameters are a starting point and may require optimization for specific instruments or applications.
Table 2: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for quantifiable concentrations. |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the analyte (Boiling Point ~274 °C). |
| Carrier Gas | Helium | Inert, provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal velocity for the carrier gas through the column, balancing speed and resolution. |
| Oven Program | Initial: 80 °C, hold 1 min | Ensures focusing of the analytes at the head of the column. |
| Ramp: 15 °C/min to 280 °C | A controlled ramp separates compounds based on their boiling points. | |
| Hold: 5 min at 280 °C | Ensures that all heavier components are eluted from the column before the next run. | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission without mass discrimination. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Acquisition Mode| Full Scan (m/z 40-250) & SIM | Full Scan for initial identification and peak confirmation. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy. |
Analyte Identification and Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 188 , corresponding to the molecular weight of C₁₄H₂₀.[3]
-
Major Fragments: The most likely fragmentation pathway is a benzylic cleavage, which is highly favorable. This would involve the loss of a methyl group (CH₃•) to form a stable secondary benzylic carbocation.
-
Loss of CH₃ (15 Da): [M-15]⁺ = m/z 173
-
Loss of C₂H₅ (29 Da): [M-29]⁺ = m/z 159
-
-
Another significant fragmentation would be the cleavage of the bond between the two rings, leading to fragments related to ethylbenzene and cyclohexane.
For quantitative analysis using Selected Ion Monitoring (SIM) , the following ions are recommended:
-
Quantifier Ion: m/z 91 (likely the most abundant and stable fragment, providing the best signal-to-noise).
-
Qualifier Ions: m/z 188 (molecular ion) and m/z 173 . These ions confirm the identity of the analyte by ensuring their ratios to the quantifier ion remain constant.
Data Analysis and Method Validation
Calibration Curve and Quantification
-
Inject the prepared calibration standards.
-
For each standard, integrate the peak area of the quantifier ion (m/z 91).
-
Create a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
Inject the prepared unknown sample(s) and integrate the peak area for the same ion.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve. Remember to account for the initial dilution factor.
Method Validation Parameters (Trustworthiness)
To ensure the method is fit for its intended purpose, it must be validated. Key parameters include:
-
Linearity: Assessed from the calibration curve. A coefficient of determination (R²) of ≥0.995 is typically required, indicating a strong linear relationship between concentration and response.
-
Accuracy: Determined by a spike and recovery experiment. A sample of a known matrix is spiked with a known amount of the analyte and analyzed. The recovery is calculated as (Measured Concentration / Spiked Concentration) x 100%. Acceptance criteria are typically 80-120%.
-
Precision: Assessed by repeatedly injecting the same standard (repeatability) or analyzing the same sample on different days (intermediate precision). The result is expressed as the relative standard deviation (%RSD), which should typically be <15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. These can be estimated from the standard deviation of the response and the slope of the calibration curve.
Table 3: Example Method Validation Summary
| Parameter | Acceptance Criterion | Result |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Accuracy (Recovery) | 80 - 120% | 98.5% |
| Precision (%RSD) | < 15% | 4.2% |
| LOQ (µg/mL) | Report Value | 0.5 µg/mL |
Visualizations
Experimental Workflow
Caption: Overall workflow for the quantification of this compound.
Method Validation Logic
Caption: Interrelationship of key parameters for analytical method validation.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound. By adhering to the protocols for standard preparation, instrument setup, and systematic method validation, laboratories can achieve high-quality, reproducible data suitable for quality control, research, and regulatory purposes. The principles and workflows described herein are foundational and can be adapted for the analysis of other related aromatic hydrocarbons.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclohexylbenzene. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12427317, 1-Cyclohexyl-3-ethylbenzene. Retrieved from [Link]
-
Journal of Research in Medical Sciences. (2016). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexane, ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 4501-37-5[this compound 97%]. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern. Retrieved from [Link]
-
ResearchGate. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Benzene, 1-ethyl-2-hexyl - Chemical & Physical Properties. Retrieved from [Link]
-
PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 1-Cyclohexyl-2-vinylbenzene. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Ethylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13229, Cyclohexylbenzene. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-2-ethylbenzene
Welcome to the technical support center for arene alkylation. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of substituted aromatic compounds, with a specific focus on overcoming the challenges associated with producing 1-Cyclohexyl-2-ethylbenzene. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's intricacies, empowering you to troubleshoot effectively and optimize your yield.
The synthesis of this compound is a classic example of a Friedel-Crafts alkylation reaction.[1][2] This electrophilic aromatic substitution involves the alkylation of ethylbenzene with a cyclohexylating agent, typically cyclohexene or a cyclohexyl halide, in the presence of a suitable acid catalyst. While straightforward in principle, achieving a high yield of the desired ortho-isomer is a significant synthetic challenge due to electronic and steric factors.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common hurdles you may encounter.
Core Reaction Mechanism: Friedel-Crafts Alkylation of Ethylbenzene
Understanding the reaction mechanism is fundamental to troubleshooting. The process begins with the activation of the alkylating agent by a Lewis or Brønsted acid catalyst to generate a cyclohexyl carbocation or a polarized complex.[3][4][5] This electrophile is then attacked by the electron-rich π-system of the ethylbenzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. Aromaticity is restored through the loss of a proton, yielding the final product and regenerating the catalyst.[6]
Caption: General mechanism for the Friedel-Crafts alkylation of ethylbenzene.
Troubleshooting Guide & FAQs
Q1: My overall product yield is disappointingly low. What are the most likely causes?
Low yield is a common issue in Friedel-Crafts reactions and can typically be traced back to three main areas: catalyst activity, substrate reactivity, and reaction conditions.
-
Cause A: Inactive Catalyst
-
The Problem: Lewis acid catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are extremely sensitive to moisture.[7][8] Water present in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.
-
The Solution:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Reagents should be sourced from freshly opened containers or purified/dried before use.
-
Use Fresh Catalyst: Use a fresh, unopened bottle of the Lewis acid catalyst. Anhydrous AlCl₃ should be a fine, white to pale yellow powder; if it is clumpy or significantly discolored, it has likely been compromised by moisture.
-
-
-
Cause B: Insufficient Catalyst Loading
-
The Problem: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the ketone product complexes with the Lewis acid.[1] While alkylations are technically catalytic, the alkylated product can also form a complex with the Lewis acid, sequestering it from the reaction cycle.
-
The Solution: While a truly catalytic amount is ideal, you may need to increase the catalyst loading. Start with a molar ratio of 0.1-0.3 equivalents relative to the limiting reagent and incrementally increase it. For particularly stubborn reactions, stoichiometric amounts may be necessary, though this complicates the workup.
-
-
Cause C: Sub-Optimal Reaction Temperature
-
The Problem: The reaction rate is highly dependent on temperature. A temperature that is too low may result in an impractically slow reaction, while excessively high temperatures can promote side reactions, such as polyalkylation and decomposition, reducing the yield of the desired product.[9]
-
The Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60°C). Monitor the reaction progress closely by TLC or GC to find the optimal balance between reaction rate and selectivity. For the alkylation of benzene with cyclohexene using sulfuric acid, a temperature range of 5-10°C is recommended to minimize side reactions.[10]
-
Q2: My primary product is the para-isomer (1-Cyclohexyl-4-ethylbenzene). How can I increase the selectivity for the desired ortho-isomer?
This is the central challenge in this synthesis. The ethyl group is an ortho, para-directing activator. However, the bulky cyclohexyl group faces significant steric hindrance at the ortho position, making the para position the thermodynamically favored site of attack.
-
The Causality (Steric vs. Electronic Effects): While the ethyl group electronically activates both the ortho and para positions, the large steric profile of the incoming cyclohexyl electrophile makes an approach to the adjacent ortho position difficult. The open and accessible para position is therefore the preferred site of reaction.
-
Strategies for Improving Ortho:Para Ratio:
-
Catalyst Selection: This is your most powerful tool. Shape-selective solid acid catalysts, such as zeolites (e.g., FAU-type), can influence the isomer distribution.[11] The pore structure of the zeolite can create a constrained environment that favors the formation of the less bulky transition state leading to the ortho product.
-
Temperature Control (Kinetic vs. Thermodynamic Control): Lowering the reaction temperature can sometimes favor the kinetically controlled product over the more stable thermodynamic product. While the para isomer is generally more stable, it's worth exploring a range of temperatures to see if a kinetic window exists that favors ortho substitution.
-
Solvent Choice: The polarity of the solvent can influence the transition state energies and, consequently, the isomer ratio. Experiment with a range of non-polar (e.g., cyclohexane) and polar aprotic (e.g., nitrobenzene, though it is deactivating) solvents.
-
Q3: I'm seeing a significant amount of a high-boiling, viscous residue in my distillation. What is it and how can I prevent it?
This residue is almost certainly composed of polyalkylation byproducts, such as dicyclohexyl-ethylbenzene isomers.
-
The Causality (Product is More Reactive than Starting Material): The product, this compound, contains two activating alkyl groups. This makes the product more nucleophilic and thus more reactive towards further electrophilic substitution than the starting material, ethylbenzene.[5][6] This leads to a second alkylation reaction, producing unwanted byproducts. A common byproduct in the synthesis of cyclohexylbenzene is 1,4-dicyclohexylbenzene.[10]
-
The Solution (Le Châtelier's Principle in Action): The most effective way to suppress polyalkylation is to use a large excess of the aromatic substrate (ethylbenzene).[6] By increasing the concentration of ethylbenzene relative to the cyclohexylating agent, you increase the statistical probability that the electrophile will encounter a molecule of the starting material rather than the product.
| Molar Ratio (Ethylbenzene : Cyclohexene) | Effect on Polyalkylation | Recommendation |
| 1 : 1 | High | Not recommended for high selectivity. |
| 3 : 1 | Moderate | A reasonable starting point for initial trials. |
| 5 : 1 to 10 : 1 | Low | Recommended for maximizing the yield of mono-alkylated product.[11] |
The excess ethylbenzene can be recovered by distillation after the reaction and reused, making this an economically viable strategy.
General Experimental Protocol (Illustrative Example)
This protocol is a starting point based on the well-documented synthesis of cyclohexylbenzene and should be optimized for your specific application.[10]
Materials:
-
Ethylbenzene (large excess, dried)
-
Cyclohexene (limiting reagent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM, solvent)
-
Hydrochloric Acid (1M, for quenching)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Charge Reactants: Charge the flask with anhydrous DCM and ethylbenzene (e.g., 5 equivalents). Cool the mixture to 0°C in an ice bath.
-
Add Catalyst: Slowly add anhydrous AlCl₃ (e.g., 0.3 equivalents) to the stirred solution.
-
Add Alkylating Agent: Add cyclohexene (1 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the progress by taking small aliquots and analyzing them by GC or TLC.
-
Quench: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate the excess ethylbenzene, the desired product isomers, and any high-boiling polyalkylated residue.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Morsch, L. et al. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Organic Chemistry. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Corson, B. B., & Ipatieff, V. N. (1939). Cyclohexylbenzene. Organic Syntheses, 19, 36. [Link]
-
Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
Chemistry LibreTexts. (2023). The Friedel-Crafts Alkylation of Benzene. [Link]
-
Periodic Chemistry. (2018). Friedel-Crafts Alkylation. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Acylation And Alkylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Carl ROTH. Safety Data Sheet: Cyclohexylbenzene. [Link]
-
NCERT. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Google Patents. EP2675772B1 - Process for producing cyclohexylbenzene.
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]
-
ACS Publications. (2024). One-Step Production of Ethylbenzene from Ethane and Benzene on the PtZnPr/ZSM-5 Catalyst. Industrial & Engineering Chemistry Research. [Link]
- Google Patents.
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction - An Overview. [Link]
-
ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation.... [Link]
-
University of Mississippi, eGrove. The Development and Optimization of an Ethylbenzene Process. [Link]
Sources
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- 11. CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene - Google Patents [patents.google.com]
Technical Support Center: Strategic Control of Polyalkylation in Friedel-Crafts Reactions of Benzene
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, specifically the prevention of polyalkylation in the Friedel-Crafts alkylation of benzene. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Introduction: The Challenge of Polyalkylation
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] However, a significant challenge in this reaction is the tendency for the benzene ring to undergo multiple alkylations, a phenomenon known as polyalkylation.[2][3] This occurs because the initial alkylation product is more reactive than the starting benzene. The newly introduced alkyl group is an activating group, donating electron density to the aromatic ring and making it more susceptible to further electrophilic attack.[2][4] This guide provides practical, field-proven strategies to control and prevent this undesirable side reaction, ensuring the selective synthesis of monoalkylated products.
Troubleshooting Guide: Preventing Polyalkylation
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: My reaction is producing a mixture of mono-, di-, and tri-alkylated benzenes. How can I improve the selectivity for the monoalkylated product?
Root Cause Analysis:
The primary reason for polyalkylation is the increased nucleophilicity of the monoalkylated benzene intermediate compared to benzene itself.[4][5] This makes the initial product more likely to react further with the electrophile.
Solutions:
-
Utilize a Large Excess of Benzene: By significantly increasing the molar ratio of benzene to the alkylating agent, you can statistically favor the reaction of the electrophile with the more abundant benzene molecules over the monoalkylated product.[2] This is a straightforward and often effective method to suppress polyalkylation.
-
Experimental Protocol: A typical approach involves using a 5 to 10-fold molar excess of benzene. For instance, if you are using 1 mole of alkyl halide, you would use 5 to 10 moles of benzene as the solvent and reactant.
-
-
Control Reaction Temperature: Lowering the reaction temperature can help to moderate the reaction rate and reduce the likelihood of subsequent alkylations.[6] Friedel-Crafts alkylations are often exothermic, and higher temperatures can accelerate the rate of the second and third alkylation steps.[6]
-
Practical Tip: Conducting the reaction at 0°C (ice bath) or even lower temperatures can significantly improve selectivity.
-
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture containing benzene and the Lewis acid catalyst can help maintain a low concentration of the electrophile at any given time. This minimizes the chance of the monoalkylated product reacting further.
Issue 2: I'm trying to synthesize a straight-chain alkylbenzene, but I'm getting rearranged isomeric products in addition to polyalkylation.
Root Cause Analysis:
Friedel-Crafts alkylation proceeds through a carbocation intermediate.[5][7] Primary carbocations are unstable and prone to rearrangement to more stable secondary or tertiary carbocations via hydride or alkyl shifts.[5][7] This, coupled with the activating nature of the alkyl group, leads to a complex mixture of products.
Solution: The Acylation-Reduction Strategy
The most reliable method to introduce a straight-chain alkyl group without rearrangement and to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[4][5][7][8]
-
Step 1: Friedel-Crafts Acylation: React benzene with an acyl halide or acid anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The product is an acylbenzene (a ketone). The acyl group is deactivating, meaning it withdraws electron density from the aromatic ring, making it less susceptible to further substitution.[2][3] This inherently prevents polyacylation.[2][8]
-
Step 2: Reduction of the Ketone: The carbonyl group of the acylbenzene can then be reduced to a methylene group (-CH₂-) using methods such as the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[9]
Workflow: Acylation-Reduction vs. Direct Alkylation
Caption: Comparison of direct alkylation and the acylation-reduction strategy.
Frequently Asked Questions (FAQs)
Q1: Why is polyalkylation a problem specifically for Friedel-Crafts alkylation and not acylation?
A1: The key difference lies in the electronic nature of the substituent introduced. An alkyl group is an electron-donating group, which activates the benzene ring, making the product more reactive than the starting material.[2][4] In contrast, an acyl group is an electron-withdrawing group due to the carbonyl, which deactivates the ring and makes it less susceptible to further electrophilic attack.[2][3] This deactivation effectively prevents polyacylation.
Q2: Can steric hindrance be used to control polyalkylation?
A2: Yes, to some extent. Using a bulky alkylating agent can introduce steric hindrance that disfavors further substitution at the ortho positions. For example, the t-butylation of 1,4-dimethoxybenzene can be controlled to give a specific dialkylated product due to steric constraints.[10] However, this is not a general solution for all substrates and may still lead to para-substitution.
Q3: Are there alternative catalysts to traditional Lewis acids like AlCl₃ that can offer better control?
A3: Research into more sustainable and selective catalysts is ongoing. Solid acid catalysts, such as zeolites, are used in industrial processes for alkylation and can offer shape selectivity that may reduce polyalkylation.[10] For acylation, other Lewis acids like Bi(NTf₂)₃ and metal triflates have been shown to be effective, sometimes in catalytic amounts, which can offer milder reaction conditions and potentially better control.[11]
Q4: How does reaction time influence the product distribution in Friedel-Crafts alkylation?
A4: Longer reaction times, especially at elevated temperatures, can favor the formation of the thermodynamically most stable product. In the case of dialkylbenzenes, the meta-isomer is often the thermodynamic product.[12] Shorter reaction times at lower temperatures are more likely to yield the kinetically controlled product distribution, which is often a mixture of ortho and para isomers.[13][14]
Q5: What is the role of kinetic versus thermodynamic control in polyalkylation?
A5: At lower temperatures, the reaction is under kinetic control, meaning the product distribution is determined by the relative rates of the competing reaction pathways.[13][15] The initial monoalkylation is generally the fastest step. However, if the monoalkylated product is more reactive, it can quickly undergo a second alkylation. By keeping the temperature low and the reaction time short, you can favor the kinetic product (monoalkylation).[14] At higher temperatures, the reaction is under thermodynamic control, and the system has enough energy to overcome activation barriers, potentially leading to a mixture of products, including the more stable polyalkylated and rearranged species.[13][15]
Decision Tree for Preventing Polyalkylation
Caption: A decision-making workflow for selecting the appropriate strategy.
Summary of Key Strategies and Their Impact
| Strategy | Primary Effect on Polyalkylation | Impact on Carbocation Rearrangement | Key Experimental Parameter |
| Use of Excess Benzene | Statistical reduction of polyalkylation by favoring reaction with the more abundant starting material. | No direct impact. | Molar ratio of benzene to alkylating agent (e.g., 5:1 to 10:1). |
| Lower Reaction Temperature | Reduces the rate of subsequent alkylation reactions. | Can suppress rearrangements by limiting the energy available for hydride/alkyl shifts. | Temperature control (e.g., 0°C or below). |
| Slow Addition of Alkylating Agent | Maintains a low concentration of the electrophile, minimizing reaction with the monoalkylated product. | No direct impact. | Rate of addition of the alkylating agent. |
| Friedel-Crafts Acylation followed by Reduction | Completely avoids polyalkylation due to the deactivating nature of the acyl group. | Eliminates carbocation rearrangements as the acylium ion is stable. | Choice of reaction pathway (acylation-reduction vs. direct alkylation). |
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts alkylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
Journal of Chemical Education. (1989). Friedel-Crafts alkylation products. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Temperature for Selective Mono-alkylation
Welcome to our dedicated technical support center for optimizing reaction temperature in selective mono-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and refine their experimental approach. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions for achieving high selectivity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Concepts: Understanding the "Why"
Question 1: Why is achieving selective mono-alkylation so challenging? I'm consistently seeing di- and tri-alkylated byproducts.
This is the central challenge in many alkylation reactions, particularly with amines and other nucleophiles.[1][2] The root cause lies in the electronic properties of the product. The initial mono-alkylated product is often more nucleophilic than the starting material.[1] This increased nucleophilicity makes it a better reactant for the alkylating agent, leading to a "runaway" reaction where polyalkylation becomes favorable.[1]
-
Causality: The introduction of an electron-donating alkyl group increases the electron density on the nucleophilic atom (e.g., nitrogen in an amine), enhancing its reactivity towards the electrophilic alkylating agent.
Question 2: How does reaction temperature influence the selectivity between mono- and poly-alkylation?
Reaction temperature is a critical lever to pull when trying to control selectivity, and its effect is best understood through the principles of kinetic versus thermodynamic control.[3][4][5][6]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control. This means the product that is formed fastest will be the major product.[4][6] The formation of the mono-alkylated product generally has a lower activation energy than the subsequent alkylation steps. By keeping the temperature low, you provide enough energy to overcome the first activation barrier but not enough to readily proceed to the di- or tri-alkylated products.[5]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction is under thermodynamic control.[4][6] With more available energy, the system can reach equilibrium. Often, the poly-alkylated products are more thermodynamically stable. Therefore, higher temperatures can lead to an increase in these undesired byproducts.[7] In some cases, increasing the temperature can also lead to decreased selectivity due to the acceleration of side reactions.[7][8]
Troubleshooting Common Issues
Question 3: I've lowered the reaction temperature, but my yields of the mono-alkylated product are very low. What should I do?
Low yields at reduced temperatures are a common trade-off, as you are also slowing down the desired reaction rate.[] Here's a systematic approach to troubleshoot this:
-
Gradual Temperature Increase: Your initial temperature drop might have been too drastic. Incrementally increase the temperature (e.g., in 5-10 °C steps) to find the "sweet spot" that balances selectivity and an acceptable reaction rate.
-
Extended Reaction Time: Compensate for the lower temperature by increasing the reaction time. Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS to determine the point of maximum mono-alkylated product formation before significant poly-alkylation occurs.
-
Solvent and Base Optimization: The choice of solvent and base can significantly impact the reaction rate and selectivity.[10][11]
-
Solvents: Aprotic polar solvents like DMF or DMSO can often accelerate SN2 reactions.[12]
-
Bases: The strength and steric hindrance of the base are crucial. A bulky, non-nucleophilic base can be more effective at deprotonating the starting material without interfering with the alkylating agent. For enolates, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate, which can lead to selective mono-alkylation.[13]
-
Question 4: Can I use stoichiometry to control mono-alkylation, and how does this interact with temperature?
Yes, adjusting the stoichiometry is a powerful strategy, often used in conjunction with temperature control.
-
Using Excess Starting Material: Employing a large excess of the starting nucleophile (e.g., the amine) can statistically favor the alkylating agent reacting with an unreacted molecule rather than the mono-alkylated product.[2] This is a common and effective method.
-
Interaction with Temperature: At lower temperatures (kinetic control), the combination of a slight excess of the nucleophile and a carefully controlled temperature can be highly effective. At higher temperatures, even with an excess of the starting material, the increased reactivity of the mono-alkylated product might still lead to significant poly-alkylation.
Experimental Protocols & Workflows
Protocol 1: Systematic Temperature Screening for Optimal Mono-alkylation
This protocol outlines a systematic approach to identify the optimal reaction temperature for selective mono-alkylation.
Objective: To determine the temperature that maximizes the yield of the mono-alkylated product while minimizing the formation of poly-alkylated byproducts.
Materials:
-
Starting nucleophile (e.g., primary amine, phenol)
-
Alkylating agent (e.g., alkyl halide)
-
Appropriate solvent and base
-
Reaction vessels suitable for parallel reactions (e.g., reaction block or multiple round-bottom flasks)
-
Temperature control system (e.g., oil bath, cryostat)
-
Analytical tools (TLC, GC-MS, or LC-MS)
Procedure:
-
Baseline Reaction: Set up a baseline reaction at a commonly used temperature (e.g., room temperature, ~23 °C) or a temperature cited in related literature.[14] Use a 1:1 stoichiometry of nucleophile to alkylating agent initially.
-
Parallel Reaction Setup: Prepare a series of identical reactions.
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range could be from -20 °C to 60 °C, with 10-15 °C increments.
-
Reaction 1: -20 °C
-
Reaction 2: -5 °C
-
Reaction 3: 10 °C
-
Reaction 4: 25 °C
-
Reaction 5: 40 °C
-
Reaction 6: 55 °C
-
-
Time-Course Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., with a suitable aqueous solution) and analyze the product distribution by TLC, GC-MS, or LC-MS. Quantify the relative amounts of starting material, mono-alkylated product, and poly-alkylated products.
-
Data Analysis: Plot the concentration of the desired mono-alkylated product against time for each temperature. Also, plot the selectivity (ratio of mono- to poly-alkylated products) against time for each temperature.
-
Optimization: Identify the temperature and reaction time that provide the best balance of yield and selectivity. Further fine-tuning can be performed around this optimal temperature.
Data Presentation: Example Temperature Screening Results
| Reaction Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of Mono-alkylated Product (%) | Selectivity (Mono:Poly) |
| -20 | 24 | 35 | 30 | 95:5 |
| 0 | 12 | 60 | 55 | 90:10 |
| 25 | 4 | 95 | 75 | 70:30 |
| 40 | 2 | >99 | 60 | 50:50 |
This table illustrates how lower temperatures can significantly improve selectivity, albeit at the cost of longer reaction times and potentially incomplete conversion.
Visualizing the Concepts
Diagram 1: Competing Reaction Pathways
This diagram illustrates the fundamental competition between the desired mono-alkylation and the undesired poly-alkylation pathways.
Caption: Reaction pathway competition.
Diagram 2: Temperature Optimization Workflow
This flowchart outlines the decision-making process for optimizing reaction temperature for selective mono-alkylation.
Sources
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- 2. books.rsc.org [books.rsc.org]
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- 14. reddit.com [reddit.com]
Navigating the Exotherm: A Technical Guide to Large-Scale 1-Cyclohexyl-2-ethylbenzene Synthesis
Technical Support Center
Welcome to the technical support center for the synthesis of 1-Cyclohexyl-2-ethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic heat generated during large-scale production. As Senior Application Scientists, we offer insights grounded in established chemical principles and extensive field experience to ensure the safety, efficiency, and reproducibility of your synthesis.
Understanding the Exothermic Nature of the Reaction
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction. This class of reaction, which involves the electrophilic substitution of an aromatic ring, is notoriously exothermic.[1][2] The formation of new carbon-carbon bonds as the cyclohexyl group attaches to the ethylbenzene ring releases a significant amount of energy in the form of heat. Without proper management, this heat can accumulate, leading to a rapid increase in temperature, which can compromise reaction control, product yield, and, most critically, operational safety.
The primary reaction is the alkylation of ethylbenzene with a cyclohexylating agent, commonly cyclohexene or cyclohexyl chloride, in the presence of a Lewis acid or solid acid catalyst.[3] The choice of catalyst, such as aluminum chloride or sulfuric acid, significantly influences the reaction rate and, consequently, the rate of heat generation.[3]
Below is a simplified representation of the reaction pathway, highlighting the key stages and the release of thermal energy.
Caption: Simplified workflow of the Friedel-Crafts alkylation for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale synthesis of this compound, with a focus on problems related to exothermic heat management.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
A runaway reaction is a thermally unstable situation where the rate of heat generation from the exothermic reaction surpasses the rate of heat removal.[4] This can lead to a dangerous increase in temperature and pressure within the reactor.
-
Question: My reaction temperature is increasing rapidly and uncontrollably after initiating the addition of the cyclohexylating agent. What should I do, and how can I prevent this in the future?
-
Answer:
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of the cyclohexylating agent and/or catalyst.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the coolant or using a lower temperature cooling medium.
-
Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a suitable cold, inert solvent or a reaction inhibitor. The choice of quenching agent should be predetermined during process hazard analysis.
-
-
Preventative Measures:
-
Controlled Addition: Implement a slow, controlled addition of the cyclohexylating agent or catalyst. This allows the cooling system to dissipate the heat as it is generated, preventing accumulation.
-
Pre-cooling: Cool the reactor contents, including the ethylbenzene and any solvent, to the lower end of the recommended temperature range before starting the addition of the second reactant.
-
Adequate Cooling Capacity: Ensure your cooling system is appropriately sized for the scale of the reaction. For large-scale synthesis, robust cooling systems such as industrial chillers or cooling towers are essential.[5]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for designing a safe and effective cooling strategy.[2]
-
-
Issue 2: Formation of Undesired Isomers and Polyalkylated Products
Excessive heat can lead to a loss of selectivity, resulting in the formation of various isomers (e.g., 1-Cyclohexyl-3-ethylbenzene, 1-Cyclohexyl-4-ethylbenzene) and polyalkylated species (e.g., dicyclohexylethylbenzene).[6]
-
Question: My final product contains a high percentage of isomeric and polyalkylated impurities. How is this related to temperature, and how can I improve the selectivity?
-
Answer:
-
Causality: The ethyl group on the benzene ring is an ortho-, para-directing group in electrophilic aromatic substitution. However, at higher temperatures, the reaction can be under thermodynamic control, favoring the formation of the more stable meta isomer.[7] Furthermore, the product, this compound, is more reactive than the starting material, ethylbenzene, making it susceptible to further alkylation (polyalkylation), especially at elevated temperatures.[8]
-
Solutions:
-
Lower Reaction Temperature: Maintaining a lower and consistent reaction temperature generally favors kinetic control, leading to a higher proportion of the desired ortho and para isomers. For many Friedel-Crafts alkylations, temperatures between 0°C and ambient are initially employed to control the exotherm and improve selectivity.[9]
-
Catalyst Choice: The choice of catalyst can significantly impact selectivity. Milder Lewis acids or solid acid catalysts like zeolites can offer better selectivity compared to highly active catalysts like anhydrous aluminum chloride.[10]
-
Molar Ratio of Reactants: Using a stoichiometric excess of ethylbenzene can help to minimize polyalkylation by increasing the probability of the cyclohexylating agent reacting with the starting material rather than the product.
-
-
Issue 3: Inconsistent Batch-to-Batch Results and Yields
Variations in temperature profiles between different batches can lead to significant inconsistencies in product quality and yield.
-
Question: I am observing significant variability in the yield and purity of my product from one batch to another. Could temperature fluctuations be the cause?
-
Answer:
-
Explanation: Yes, inconsistent temperature control is a common cause of batch-to-batch variability. Even minor differences in the rate of reagent addition, initial temperature, or cooling efficiency can lead to different temperature profiles, affecting reaction kinetics, side product formation, and ultimately, the final yield and purity.
-
Recommendations for Consistency:
-
Automated Process Control: Implement an automated reactor control system to precisely manage reagent addition rates and maintain a stable temperature profile.
-
Robust Heat Transfer: Ensure efficient heat transfer within the reactor. This includes proper agitation to avoid localized hotspots and a well-designed reactor jacket and/or internal cooling coils.
-
Standardized Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs that specify all critical process parameters, including initial temperatures, addition rates, and cooling protocols.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the large-scale synthesis of this compound?
A1: The optimal starting temperature is highly dependent on the chosen catalyst and the specific cyclohexylating agent. For reactions using a highly active Lewis acid like aluminum chloride, it is advisable to start at a low temperature, for instance, between 0°C and 10°C, to maintain control over the initial exotherm.[3] If a less reactive catalyst system, such as certain zeolites, is used, a higher starting temperature in the range of 100-120°C might be necessary to initiate the reaction.[11] A thorough literature review and laboratory-scale experiments are crucial to determine the ideal temperature range for your specific process.
Q2: What are the most effective cooling systems for managing the exotherm in a multi-ton scale reactor?
A2: For large-scale industrial reactors, several robust cooling systems can be employed:
-
Jacketed Reactors: These are standard in chemical manufacturing and circulate a cooling fluid (e.g., chilled water, glycol solutions, or thermal oils) through an outer jacket surrounding the reactor vessel.[12]
-
Internal Cooling Coils: For very large reactors or highly exothermic reactions, internal cooling coils provide additional heat transfer surface area directly within the reaction mass, offering more efficient cooling.
-
External Heat Exchangers: A portion of the reaction mixture can be continuously circulated through an external heat exchanger and returned to the reactor. This provides a large surface area for heat removal and is a highly effective method for temperature control.
-
Reflux Cooling: If the reaction is conducted at the boiling point of a solvent, the heat of reaction can be removed by the vaporization of the solvent (reflux). The vapor is then condensed in an overhead condenser and returned to the reactor.
The choice of system, or a combination of systems, will depend on the scale of the reaction, the magnitude of the exotherm, and the required operating temperature.
Q3: How does the choice of catalyst affect the management of the exothermic heat?
A3: The catalyst plays a pivotal role in the reaction kinetics and, therefore, the rate of heat generation.
-
Highly Active Lewis Acids (e.g., AlCl₃, FeCl₃): These catalysts promote a very fast reaction rate, leading to a rapid and significant release of heat. Their use necessitates highly efficient cooling systems and very careful, slow addition of reactants.[13]
-
Solid Acid Catalysts (e.g., Zeolites, Acidic Resins): These catalysts often exhibit lower activity than traditional Lewis acids, resulting in a slower, more controlled release of heat. This can simplify heat management and improve process safety.[10] However, they may require higher reaction temperatures to achieve a desirable reaction rate.
-
Protic Acids (e.g., H₂SO₄, HF): These are also effective catalysts but are highly corrosive and present significant handling and environmental challenges. Their exothermicity is comparable to that of strong Lewis acids.[9]
Q4: What are the key safety considerations when scaling up this exothermic reaction?
A4: Safety is paramount when dealing with large-scale exothermic reactions. Key considerations include:
-
Process Hazard Analysis (PHA): Conduct a thorough PHA (e.g., HAZOP study) to identify potential hazards, including runaway reaction scenarios, and establish appropriate control measures.
-
Emergency Relief Systems: The reactor must be equipped with a properly sized pressure relief device (e.g., a rupture disk or safety valve) to safely vent any overpressure in the event of a runaway reaction.
-
Redundant Cooling and Monitoring: Implement redundant temperature and pressure sensors, as well as backup cooling systems, to ensure that a single point of failure does not lead to a loss of control.
-
Operator Training: Ensure that all personnel are thoroughly trained on the standard operating procedures, as well as emergency shutdown and response protocols.
Quantitative Data Summary
The following table provides a summary of key quantitative data relevant to the large-scale synthesis of alkylated aromatic compounds. Note that specific values for this compound may vary and should be determined experimentally.
| Parameter | Typical Value/Range | Reference/Comment |
| Heat of Reaction (Alkylation) | -80 to -120 kJ/mol | Estimated based on similar Friedel-Crafts alkylations.[14] |
| Typical Reaction Temperature | 0°C to 200°C | Highly dependent on catalyst choice.[3][11] |
| Catalyst Loading (Lewis Acid) | 1-10 mol% | Relative to the limiting reagent. |
| Catalyst Loading (Zeolite) | 5-20 wt% of reactants | Varies with catalyst activity and reactor type. |
| Heat Transfer Coefficient (Jacketed Reactor) | 100-500 W/(m²·K) | Dependent on fluid properties, flow rate, and agitation. |
| Cooling Medium | Chilled Water, Glycol Solution, Thermal Oil | Choice depends on the required operating temperature.[12] |
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Synthesis of this compound (Illustrative)
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with ethylbenzene and any solvent if used. Begin agitation.
-
Cooling: Start the cooling system and bring the reactor contents to the predetermined starting temperature (e.g., 5°C).
-
Catalyst Addition: If using a solid catalyst, add it at this stage. If using a Lewis acid like AlCl₃, it can be added now or co-fed with the cyclohexylating agent.
-
Controlled Addition: Begin the slow, controlled addition of cyclohexene (or other cyclohexylating agent) into the reactor. Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within the desired range (e.g., 5-15°C).
-
Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by GC or HPLC.
-
Reaction Completion: Once the reaction is complete (as determined by the disappearance of the limiting reagent), proceed with the workup.
-
Quenching: Slowly and carefully quench the reaction by adding cold water or a dilute acid solution to deactivate the catalyst. This step is also exothermic and requires cooling.
-
Workup: Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
Logical Relationships and Process Flow
The following diagram illustrates the logical decision-making process for managing the exotherm during the synthesis.
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Validation & Comparative
A Senior Application Scientist's Guide to Benzene Alkylation: A Comparative Analysis of Alkylating Agents
Introduction: The alkylation of benzene, a cornerstone of electrophilic aromatic substitution, is a pivotal process in the chemical industry for the synthesis of numerous valuable intermediates and final products. From the production of ethylbenzene for polystyrene to cumene for phenol and acetone, the strategic addition of an alkyl group to the benzene ring is of paramount importance.[1] The choice of alkylating agent is a critical decision that profoundly influences reaction efficiency, product selectivity, and overall process sustainability. This guide provides a comprehensive comparative analysis of the most common classes of alkylating agents for benzene: alkyl halides, alkenes, and alcohols. We will delve into their reaction mechanisms, compare their performance with supporting experimental data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Underpinnings of Benzene Alkylation: The Friedel-Crafts Reaction
The alkylation of benzene is predominantly achieved through the Friedel-Crafts reaction, a classic example of electrophilic aromatic substitution.[2] The reaction involves the generation of an electrophile, typically a carbocation or a carbocation-like species, which is then attacked by the electron-rich π system of the benzene ring.[3] A catalyst is essential to generate a sufficiently potent electrophile to overcome the aromatic stability of benzene. The choice of catalyst is intrinsically linked to the choice of alkylating agent.
Alkyl Halides: The Traditional Workhorse
Alkyl halides, particularly alkyl chlorides, are the traditional reagents for Friedel-Crafts alkylation.[4] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3]
Reaction Mechanism with Alkyl Halides
The mechanism proceeds in three key steps:
-
Formation of the Electrophile: The Lewis acid catalyst coordinates with the halogen of the alkyl halide, polarizing the C-X bond and facilitating its cleavage to form a carbocation or a highly electrophilic complex.[5] For tertiary and secondary alkyl halides, a distinct carbocation is often formed. For primary alkyl halides, a "carbocation-like" complex is more likely.[3]
-
Electrophilic Attack: The carbocation is attacked by the nucleophilic π electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]
Caption: Mechanism of Friedel-Crafts Alkylation with Alkyl Halides.
Performance and Limitations
While widely used, Friedel-Crafts alkylation with alkyl halides has several significant limitations:
-
Polyalkylation: The alkylated product is often more reactive than the starting benzene because the added alkyl group is an activating group. This can lead to the formation of di- and poly-alkylated byproducts, reducing the selectivity for the desired mono-alkylated product.[6] Using a large excess of benzene can help to mitigate this issue.[6]
-
Carbocation Rearrangements: Primary and secondary carbocations are prone to rearrangement to more stable carbocations via hydride or alkyl shifts.[5] This leads to the formation of isomeric products. For example, the reaction of benzene with 1-chloropropane primarily yields isopropylbenzene (cumene) instead of n-propylbenzene.[5]
-
Substrate Limitations: The reaction fails with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -COR) or basic amino groups that coordinate with the Lewis acid catalyst.[6] Vinyl and aryl halides are also unsuitable as they do not readily form carbocations.[5]
Table 1: Performance Data for Benzene Alkylation with Alkyl Halides
| Alkylating Agent | Catalyst | Temperature (°C) | Product(s) | Yield/Selectivity | Reference(s) |
| tert-Butyl Chloride | AlCl₃ | Room Temp | tert-Butylbenzene | High yield of mono-alkylated product | [7] |
| 1-Chlorobutane | AlCl₃ | 0 | sec-Butylbenzene and n-Butylbenzene | ~2:1 ratio of rearranged to unrearranged product | [6] |
| Benzyl Chloride | Cu-based MOF | 80 | Diphenylmethane | ~50% conversion after 45 min, 17% selectivity to DPM | [8] |
Alkenes: A More Atom-Economical Approach
The use of alkenes as alkylating agents represents a more atom-economical and environmentally friendly alternative to alkyl halides, as the only byproduct is the desired alkylbenzene. This method is of significant industrial importance, particularly for the production of ethylbenzene and cumene.[3]
Reaction Mechanism with Alkenes
The reaction is typically catalyzed by a Brønsted acid (e.g., H₂SO₄, HF) or a solid acid catalyst like a zeolite. Lewis acids in the presence of a protic source (e.g., AlCl₃/HCl) can also be used.[9]
-
Formation of the Electrophile: The acid catalyst protonates the alkene to form a carbocation.
-
Electrophilic Attack: The carbocation is attacked by the benzene ring to form an arenium ion.
-
Deprotonation: A proton is lost from the arenium ion to regenerate the aromatic ring and the catalyst.
Caption: Mechanism of Friedel-Crafts Alkylation with Alcohols.
Performance and Considerations
Alkylation with alcohols presents a promising green alternative, but several factors need to be considered:
-
Catalyst Deactivation: The water generated as a byproduct can deactivate some acid catalysts, particularly zeolites, at high temperatures.
-
Ether Formation: A potential side reaction is the formation of dialkyl ethers from the alcohol.
-
Reaction Conditions: The reaction conditions, such as temperature, can influence the product distribution. For instance, in the alkylation of benzene with different alcohols over zeolites, the optimal temperature for alkylation decreases as the size of the alkyl group increases. [10] Table 3: Performance Data for Benzene Alkylation with Alcohols
| Alkylating Agent | Catalyst | Phase | Temperature (°C) | Benzene Conversion (%) | Monoalkylbenzene Selectivity (%) | Reference(s) |
| Ethanol | Fe-based MOF (MIL-88) | Liquid | 175 | 72 | 76 (Ethylbenzene) | [10] |
| Isopropanol | Beta Zeolite | Varies | Varies | Varies | High (Cumene) | [2] |
| Long-chain alcohols (C₈-C₁₈) | Zeolite Y | Varies | Varies | High conversion of alcohol | Varies | [11] |
Field-Proven Insights and Experimental Protocols
Selecting the Right Alkylating Agent and Catalyst
The choice of alkylating agent and catalyst system is a multi-faceted decision that depends on the desired product, scale of the reaction, and environmental considerations.
-
For laboratory-scale synthesis of specific alkylbenzenes where carbocation rearrangement is not an issue , tertiary alkyl halides with a Lewis acid catalyst offer a straightforward approach.
-
For large-scale industrial production of commodity chemicals like ethylbenzene and cumene , the use of alkenes with solid acid catalysts (zeolites) is the industry standard due to its high atom economy, catalyst recyclability, and continuous processing capabilities.
-
For developing greener and more sustainable processes , alcohols, particularly bio-derived alcohols, in conjunction with robust solid acid catalysts, present a compelling alternative, although catalyst deactivation by water must be addressed.
Experimental Protocol: General Procedure for Laboratory-Scale Friedel-Crafts Alkylation of Benzene
This protocol provides a general framework for the alkylation of benzene with an alkyl halide using aluminum chloride as a catalyst. Caution: Benzene is a known carcinogen and is highly flammable. [12]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. [12]Anhydrous aluminum chloride is corrosive and reacts violently with water.
Materials:
-
Benzene (anhydrous)
-
Alkyl halide (e.g., tert-butyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a drying tube
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous benzene. Cool the flask in an ice-water bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled benzene with vigorous stirring. The addition is exothermic.
-
Alkylating Agent Addition: Slowly add the alkyl halide to the stirred mixture. Maintain the temperature of the reaction mixture using the ice bath.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding crushed ice and then water. The mixture will generate HCl gas, so this must be done in the fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation or column chromatography.
Caption: General Experimental Workflow for Laboratory-Scale Friedel-Crafts Alkylation.
Conclusion
The selection of an appropriate alkylating agent for benzene is a critical parameter in the design of efficient and sustainable chemical syntheses. Alkyl halides offer a traditional and versatile route, albeit with limitations regarding polyalkylation and carbocation rearrangements. Alkenes provide a more atom-economical and industrially scalable alternative, particularly with the use of solid acid catalysts. Alcohols represent a promising green avenue, though challenges related to catalyst deactivation need to be carefully managed. A thorough understanding of the reaction mechanisms, performance characteristics, and practical considerations of each class of alkylating agent, as outlined in this guide, will empower researchers and professionals to develop optimized and innovative solutions for the synthesis of valuable alkylaromatic compounds.
References
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- Odedairo, T., & al-khattaf, S. (2013). Comparative study of zeolite catalyzed alkylation of benzene with alcohols of different chain length: H-ZSM-5 versus mordenite.
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Chemguide. (n.d.). The Alkylation of Benzene. Retrieved from [Link]
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Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
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Lidsen. (2022, July 5). Zeolite-Containing Catalysts in Alkylation Processes. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- SRI Consulting. (1999, October 18). Production of Ethylbenzene from Benzene and Ethylene by Liquid-Phase Alkylation Using Zeolite Catalysts. Retrieved from a document on the SRI Consulting website.
- Horňáček, M., & Žilková, N. (2009). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase.
-
Oregon State University Environmental Health and Safety. (2007, September 4). Benzene. Retrieved from [Link]
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-
Intratec. (n.d.). Ethylbenzene from Benzene and Ethylene (AlCl3 Catalyst). Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 22). E. An Industrial Alkylation of Benzene. Retrieved from [Link]
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- Scribd. (n.d.). Benzene, Haloalkane, Alcohols.
- ResearchGate. (2006). Alkylation of benzene with long chain (C8–C18) linear primary alcohols over zeolite‐Y.
- Digital Commons@ETSU. (2019). Alkylation of Benzene on Immobilized Phosphotungstic Acid.
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A Comparative Guide to Cyclohexylbenzene and 1-Cyclohexyl-2-ethylbenzene as High-Boiling Point Solvents for Chemical Synthesis and Drug Development
In the landscape of chemical synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical parameter that can dictate reaction efficiency, product purity, and the overall economic and environmental viability of a process. High-boiling point, non-polar solvents are particularly crucial for reactions requiring elevated temperatures and for dissolving non-polar reagents and intermediates. This guide provides a detailed comparison between the well-characterized solvent, Cyclohexylbenzene (CHB), and a lesser-known analogue, 1-Cyclohexyl-2-ethylbenzene.
This comparison is structured to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will first delve into the established properties of Cyclohexylbenzene, followed by an analytical projection of the properties of this compound based on its chemical structure. The core of this guide is a proposed experimental framework for a head-to-head comparison of these two solvents, complete with detailed protocols. This framework is designed to be a self-validating system, enabling researchers to generate the necessary data to make an informed choice for their specific applications.
Unveiling the Contenders: Cyclohexylbenzene and this compound
Cyclohexylbenzene is a colorless, oily liquid with a mild aromatic odor, characterized by a unique structure combining an aromatic benzene ring with a saturated cyclohexane ring.[1][2] This combination imparts a high boiling point, low volatility, and good solvating power for a range of non-polar to moderately polar compounds.[2][3] It is industrially produced primarily through the acid-catalyzed alkylation of benzene with cyclohexene.[4][5]
This compound, on the other hand, is a structurally similar yet distinct molecule. The addition of an ethyl group to the ortho position of the benzene ring is expected to influence its physical and chemical properties, such as its boiling point, viscosity, and solvating characteristics. Due to the scarcity of published experimental data for this compound, this guide will present its expected properties based on established principles of physical organic chemistry, alongside the known data for Cyclohexylbenzene.
Comparative Properties: A Side-by-Side Analysis
The following table summarizes the known properties of Cyclohexylbenzene and the predicted properties of this compound. The predictions for this compound are based on the structural effects of the additional ethyl group, which is anticipated to increase the molecular weight, boiling point, and viscosity, while potentially altering its solubility parameters.
| Property | Cyclohexylbenzene | This compound (Predicted) |
| Molecular Formula | C₁₂H₁₆[1] | C₁₄H₂₀ |
| Molecular Weight | 160.26 g/mol [4] | 188.32 g/mol |
| Appearance | Colorless liquid[4] | Colorless liquid |
| Boiling Point | 239-240 °C[4] | ~260-270 °C |
| Melting Point | 7 °C[4] | < 0 °C |
| Density | 0.95 g/mL at 25 °C[3] | ~0.94 g/mL at 25 °C |
| Viscosity | 2.04 mm²/s at 20 °C[3] | Higher than CHB |
| Flash Point | 98 °C[6] | Higher than CHB |
| Solubility in Water | Insoluble[3] | Insoluble |
| Solubility in Organic Solvents | Soluble in alcohol, acetone, benzene, etc.[3] | Soluble in common organic solvents |
A Framework for Experimental Comparison
To provide a definitive comparison, a series of experiments should be conducted. The following protocols are designed to be robust and provide the critical data needed to evaluate the performance of this compound relative to Cyclohexylbenzene.
Experimental Workflow Overview
Caption: Experimental workflow for the comparative evaluation of Cyclohexylbenzene and this compound.
Protocol 1: Solubility Testing of Model Compounds
Objective: To determine and compare the solubility of a range of representative solutes in both solvents.
Methodology:
-
Solute Selection: Choose a set of solid organic compounds with varying polarities relevant to pharmaceutical and chemical synthesis (e.g., a non-polar hydrocarbon, a moderately polar ketone, and a weakly acidic phenol).
-
Sample Preparation: Accurately weigh a small amount (e.g., 10 mg) of each solute into separate vials.
-
Solvent Addition: Add the test solvent (Cyclohexylbenzene or this compound) to each vial in incremental volumes (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).
-
Equilibration: After each addition, cap the vial and vortex for a set period (e.g., 1-2 minutes) to facilitate dissolution.[7]
-
Observation: Visually inspect for complete dissolution. The solubility is recorded as the concentration at which the solute fully dissolves.[8]
-
Data Analysis: Compare the solubility of each model compound in both solvents, expressed in mg/mL.
Protocol 2: Viscosity Measurement using an Ostwald Viscometer
Objective: To quantitatively measure and compare the kinematic viscosity of the two solvents.
Methodology:
-
Apparatus Setup: Use a clean, dry Ostwald viscometer and a temperature-controlled water bath.[2][9]
-
Calibration: Calibrate the viscometer using a liquid of known viscosity (e.g., water) at the desired temperature (e.g., 25 °C).
-
Sample Loading: Introduce a precise volume of the test solvent into the viscometer.[10]
-
Thermal Equilibration: Allow the viscometer to equilibrate in the water bath for a sufficient time (e.g., 15-20 minutes).[11]
-
Flow Time Measurement: Draw the liquid up through the capillary to above the upper timing mark and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.[10]
-
Replicates: Repeat the measurement at least three times to ensure accuracy.[10]
-
Calculation: Calculate the kinematic viscosity using the measured flow times and the calibration constant of the viscometer.
Protocol 3: Comparative Reaction Kinetics Study
Objective: To evaluate the effect of the solvent on the rate of a model chemical reaction.
Methodology:
-
Model Reaction Selection: Choose a well-understood organic reaction that is sensitive to solvent effects and can be easily monitored (e.g., a nucleophilic substitution or a Diels-Alder reaction).
-
Reaction Setup: Prepare identical reaction mixtures in both Cyclohexylbenzene and this compound, ensuring the same concentrations of reactants and catalyst (if applicable).
-
Reaction Monitoring: Maintain the reactions at a constant temperature and monitor the progress over time. This can be achieved by taking aliquots at regular intervals and analyzing them using a suitable technique such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy.[12]
-
Data Collection: Record the concentration of a key reactant or product at various time points.
-
Kinetic Analysis: Plot the concentration data versus time to determine the reaction rate in each solvent. The rate constants can be calculated by fitting the data to the appropriate rate law.[13]
Caption: Workflow for the comparative reaction kinetics study.
Applications and Considerations
Both Cyclohexylbenzene and, presumably, this compound, are suited for applications requiring high-boiling point, non-polar solvents. These include:
-
Chemical Synthesis: As a reaction medium for organic reactions, particularly those involving non-polar reagents and requiring high temperatures.[3]
-
Plastics, Paints, and Adhesives: As a solvent or penetrant in the formulation of various industrial products.[3]
-
Specialty Chemicals: As a raw material or intermediate in the synthesis of other chemicals.
The choice between these two solvents will ultimately depend on the specific requirements of the application. The slightly higher predicted boiling point of this compound may be advantageous for reactions requiring even higher temperatures. However, its potentially higher viscosity could impact mass transfer and stirring efficiency. The experimental data generated from the protocols outlined above will be crucial in making a data-driven decision.
Safety and Environmental Profile
Conclusion
Cyclohexylbenzene is a well-established high-boiling point, non-polar solvent with a range of applications. This compound presents a potential alternative, with its properties likely modulated by the presence of an additional ethyl group. This guide has provided a comprehensive overview of the known characteristics of Cyclohexylbenzene and a predictive analysis of this compound. More importantly, it has laid out a clear and scientifically sound experimental framework for their direct comparison. By following the detailed protocols for solubility, viscosity, and reaction kinetics, researchers and drug development professionals can generate the necessary data to make an informed and optimal solvent selection for their specific needs, thereby enhancing the efficiency and success of their chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

